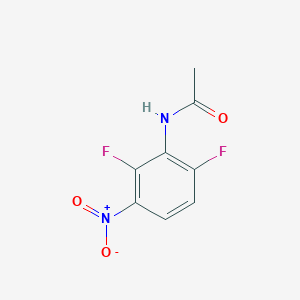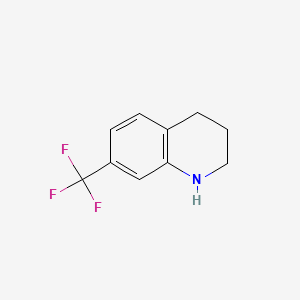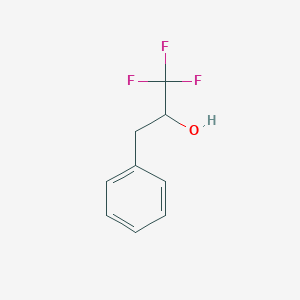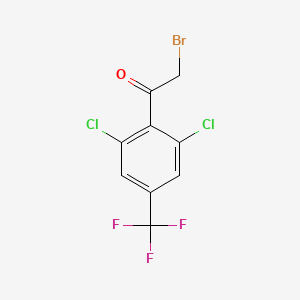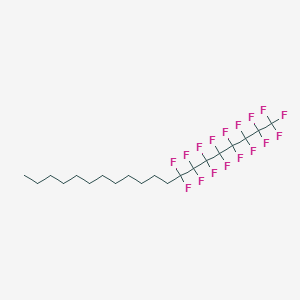
1-(Perfluoro-n-octyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perfluoro-n-octyl)dodecane is a fluorinated organic compound with the molecular formula C20H25F17. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of the broader class of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Perfluoro-n-octyl)dodecane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as perfluoro-n-octyl iodide and dodecane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range, often between 60-80°C.
Catalysts: Catalysts such as palladium or nickel complexes are used to facilitate the coupling reaction between the perfluoro-n-octyl iodide and dodecane.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Perfluoro-n-octyl)dodecane can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of strong carbon-fluorine bonds.
Reduction: Reduction reactions are also limited, as the fluorinated carbon chain is highly stable.
Substitution: Nucleophilic substitution reactions can occur, particularly at the terminal carbon atoms, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are generally ineffective.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used, but with limited success.
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols, which can replace fluorine atoms under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives of this compound.
Scientific Research Applications
1-(Perfluoro-n-octyl)dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of perfluorinated compounds in various chemical reactions.
Biology: Its unique properties make it useful in studying the interactions of fluorinated compounds with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly for targeting specific tissues or organs.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants due to its high stability and low surface energy.
Mechanism of Action
The mechanism by which 1-(Perfluoro-n-octyl)dodecane exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high thermal and chemical stability, making the compound resistant to degradation. In biological systems, it interacts with lipid membranes, potentially altering their properties and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Perfluoro-n-octane: Similar in structure but shorter in carbon chain length.
Perfluoro-n-dodecane: Similar in structure but lacks the additional dodecane chain.
Perfluorodecalin: A cyclic perfluorinated compound with different physical properties.
Uniqueness
1-(Perfluoro-n-octyl)dodecane is unique due to its combination of a long perfluorinated chain with a dodecane moiety, providing a balance of hydrophobic and lipophilic properties. This makes it particularly useful in applications requiring both stability and specific interactions with other molecules.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F17/c1-2-3-4-5-6-7-8-9-10-11-12-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGYVZPNAGJLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381979 |
Source


|
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-67-0 |
Source


|
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
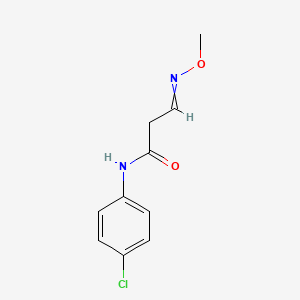
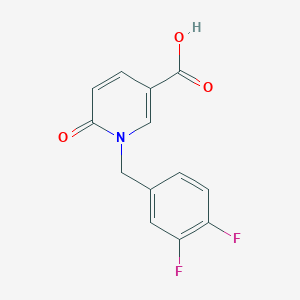
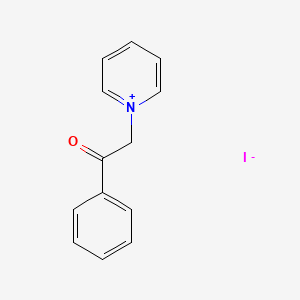
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
